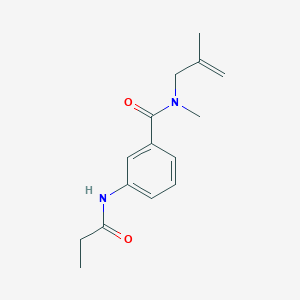![molecular formula C15H20Cl2N2O3 B3971154 2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B3971154.png)
2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide, also known as diclofop-methyl, is a selective herbicide that is widely used in agriculture to control weeds in crops such as wheat, barley, and oats. This compound belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides, which are known for their ability to inhibit the activity of the enzyme acetyl-CoA carboxylase (ACC) in plants.
Mecanismo De Acción
Diclofop-methyl inhibits the activity of the ACC enzyme in plants, which is essential for fatty acid synthesis. By blocking this enzyme, 2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamidehyl prevents the synthesis of fatty acids and disrupts the normal growth and development of plants. This leads to the death of the plant and the effective control of weeds.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to humans and animals. However, it can have adverse effects on non-target plants and organisms if it is not used properly. Diclofop-methyl can also have indirect effects on the environment by altering the composition of soil microbial communities and affecting nutrient cycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofop-methyl is a useful tool for studying the molecular mechanisms of herbicide resistance in plants and for controlling weeds in agriculture. However, its use in lab experiments can be limited by its potential effects on non-target organisms and the environment. Careful consideration must be given to the proper handling and disposal of 2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamidehyl to minimize its impact on the environment.
Direcciones Futuras
Future research on 2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamidehyl could focus on developing new formulations that are more effective and less harmful to the environment. There is also a need for further studies on the long-term effects of 2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamidehyl on soil microbial communities and nutrient cycling. Additionally, research could be conducted on the potential use of 2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamidehyl as a tool for studying the molecular mechanisms of herbicide resistance in weeds. Finally, efforts could be made to develop alternative methods for weed control that are less reliant on herbicides like 2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamidehyl.
Aplicaciones Científicas De Investigación
Diclofop-methyl has been extensively studied for its herbicidal activity and its effects on plant physiology. It has been shown to be highly effective in controlling weeds in crops such as wheat, barley, and oats. Diclofop-methyl is also used in research to study the molecular mechanisms of herbicide resistance in plants. It has been found that mutations in the ACC enzyme can confer resistance to 2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamidehyl and other AOPP herbicides.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-11(22-14-3-2-12(16)10-13(14)17)15(20)18-4-5-19-6-8-21-9-7-19/h2-3,10-11H,4-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPIXXAVGTUWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-3-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3971080.png)
![{1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B3971085.png)


![N-benzyl-1-[(3-methylphenoxy)acetyl]-N-(2-phenylethyl)-4-piperidinamine oxalate](/img/structure/B3971101.png)
![4-{[2-(4-oxo-3(4H)-quinazolinyl)acetyl]amino}phenyl 4-methylbenzoate](/img/structure/B3971119.png)
![8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3971121.png)
![N,N-dimethyl-2-[4-(2-quinolinyl)-2-morpholinyl]ethanamine](/img/structure/B3971124.png)

![2-[(4-chlorophenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}propanamide](/img/structure/B3971146.png)
![1-[cyclohexyl(methyl)amino]-3-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B3971147.png)
![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3971156.png)
![4-[(dimethylamino)methyl]-2-nitrophenyl dimethylcarbamate hydrochloride](/img/structure/B3971160.png)